molecular formula C17H17FN2O3S B2753957 N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 315240-62-1

N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2753957
CAS No.: 315240-62-1
M. Wt: 348.39
InChI Key: LSIWRLSJWNKUKB-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a benzamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and a pyrrolidinylsulfonyl moiety at the para position of the benzamide core. The pyrrolidinylsulfonyl group contributes to solubility and steric bulk, which may modulate target affinity or pharmacokinetic properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIWRLSJWNKUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332425
Record name N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315240-62-1
Record name N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the 4-Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Industry: Could be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action for N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

Evidence from halogen-substituted maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide and N-(4-iodophenyl)maleimide) demonstrates that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency (IC50 values: 4.34–7.24 μM for monoamine oxidase inhibitors) . However, fluorine’s smaller size and higher electronegativity could improve membrane permeability compared to bulkier halogens.

Sulfonamide vs. Sulfonyl Substituents

A structurally related compound, N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide (), replaces the 4-fluorophenyl group with a methylpyrimidinyl-sulfamoyl moiety. This difference could alter target selectivity or solubility, as sulfamoyl groups are more polar .

Heterocyclic Modifications

Example 53 () describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, which integrates a chromenone-pyrazolopyrimidine core. While both compounds share fluorophenyl and benzamide motifs, the chromenone-pyrazolopyrimidine system in Example 53 likely engages in π-π stacking or intercalation, contrasting with the simpler benzamide scaffold of the target compound. Such structural complexity may enhance binding affinity but reduce synthetic accessibility .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Activity (IC50)
N-(4-Fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide (Target) ~348.4* Not reported 4-Fluorophenyl, pyrrolidinylsulfonyl Not explicitly reported
N-(4-Fluorophenyl)maleimide () 193.1 Not reported 4-Fluorophenyl, maleimide 5.18 μM (Monoacylglycerol lipase)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide () 511.6 Not reported Methylpyrimidinyl-sulfamoyl Not explicitly reported
Example 53 () 589.1 175–178 Chromenone-pyrazolopyrimidine, 3-fluorophenyl Not explicitly reported

*Calculated based on molecular formula.

Structural and Functional Insights

  • Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature may stabilize charge interactions in binding pockets, similar to other halogenated analogs .
  • Solubility and Conformation: The pyrrolidinylsulfonyl group likely enhances aqueous solubility compared to non-cyclic sulfonamides (e.g., morpholine derivatives in ), which may adopt different hydrogen-bonding conformations .
  • Synthetic Accessibility : The target compound’s simpler structure (vs. Example 53’s heterocyclic core) may favor scalable synthesis, though this could come at the cost of target specificity .

Biological Activity

N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound consists of a sulfonamide group attached to a pyrrolidine ring and a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its pharmacokinetic properties, potentially improving its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The sulfonamide group is known for its role in enzyme inhibition, which can lead to antimicrobial effects.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including proteases and kinases.

The mechanism of action for this compound likely involves interactions with specific molecular targets. The sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions with active sites of enzymes or receptors, modulating their activity.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.
  • Antimicrobial Activity : Preliminary tests indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria, supporting its potential use in treating bacterial infections.
  • Enzyme Inhibition Assays : Biochemical assays have shown that the compound inhibits specific kinases involved in cancer signaling pathways, indicating a possible role as an anticancer agent.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundSulfonamide, pyrrolidineAnticancer, antimicrobial
N-(5-amino-1,3,4-thiadiazole) derivativesThiadiazole coreAntimicrobial
2-amino-thiadiazolesBasic thiadiazole frameworkAnticonvulsant

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Sulfonamide Group : Reaction of an amine with a sulfonyl chloride.
  • Pyrrolidine Ring Formation : Cyclization reactions involving appropriate precursors.
  • Fluorination : Introduction of the fluorine atom into the phenyl ring through electrophilic aromatic substitution.

Q & A

Basic: What are the optimal synthetic routes for N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide, considering yield and purity?

Answer:
The synthesis typically involves a multi-step approach:

Sulfonylation : React 4-fluorophenylamine with a pyrrolidine-sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.

Amidation : Couple the intermediate with a benzoyl chloride derivative using a base like triethylamine or DMAP in tetrahydrofuran (THF) at 60–80°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key factors affecting yield include temperature control, solvent polarity, and stoichiometric ratios of reagents. Catalysts such as DMAP can accelerate amidation .

Basic: How can researchers confirm the structure and purity of this compound?

Answer:
Analytical techniques are critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl) and pyrrolidine sulfonyl groups (δ 2.8–3.5 ppm for CH₂-SO₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) matching the theoretical molecular weight (±2 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C recommended for safe handling) .
  • Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent UV-induced degradation. Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to assess shelf life .
  • Hygroscopicity : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the sulfonyl group .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?

Answer:
Apply factorial design to screen critical variables:

  • Factors : Temperature (40–80°C), solvent (THF vs. DMF), catalyst loading (0.1–1.0 eq), and reaction time (6–24 hrs).
  • Response Variables : Yield (%) and purity (HPLC).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, a central composite design (CCD) can model non-linear relationships and optimize conditions for >85% yield .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

Answer:

  • Cross-Validation : Compare experimental NMR data with computed chemical shifts (DFT calculations at B3LYP/6-31G* level) .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments .
  • Tandem MS/MS : Analyze fragmentation pathways to distinguish isobaric impurities or structural isomers .

Advanced: What computational methods predict reaction pathways or electronic properties of this compound?

Answer:

  • Reaction Pathway Search : Apply density functional theory (DFT) to model sulfonylation and amidation transition states. Software like Gaussian or ORCA can calculate activation energies .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in THF or DMSO) to predict solubility and aggregation behavior .
  • Electrostatic Potential Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites for derivatization .

Advanced: How to establish structure-activity relationships (SAR) for biological applications?

Answer:

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing fluorophenyl with chlorophenyl or altering pyrrolidine ring size).
  • Biological Assays : Test against target enzymes/receptors (e.g., kinase inhibition assays, IC₅₀ determination) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and affinity for targets like serotonin receptors .

Advanced: What strategies improve aqueous solubility without compromising bioactivity?

Answer:

  • Salt Formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble salts. Monitor crystallinity via PXRD .
  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility while maintaining stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) that release the active compound in vivo .

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